5-Formyl-4-phenanthrenecarboxylic acid
CAS No.: 5684-15-1
Cat. No.: VC21330130
Molecular Formula: C16H10O3
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5684-15-1 |
---|---|
Molecular Formula | C16H10O3 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 5-formylphenanthrene-4-carboxylic acid |
Standard InChI | InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19) |
Standard InChI Key | WNGATLAAVNRKQO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Introduction
Chemical Identity and Structure
5-Formyl-4-phenanthrenecarboxylic acid is an organic compound derived from the phenanthrene backbone, featuring both carboxylic acid and formyl functional groups at the 4 and 5 positions, respectively. The compound exists predominantly in its cyclic hydroxylactone form rather than the open-chain structure .
Parameter | Value |
---|---|
Chemical Name | 5-Formyl-4-phenanthrenecarboxylic acid |
CAS Registry Number | 5684-15-1 |
Molecular Formula | C16H10O3 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | 5-formylphenanthrene-4-carboxylic acid |
Alternative Names | 5-Formyl-4-phenanthroic acid |
PubChem Compound ID | 348420 |
The compound features a phenanthrene core structure with a carboxylic acid group at position 4 and a formyl (aldehyde) group at position 5. These functional groups provide reactive sites for various chemical transformations, making the compound valuable in synthetic organic chemistry.
Physical and Chemical Properties
5-Formyl-4-phenanthrenecarboxylic acid exhibits distinctive physical and chemical properties that influence its behavior in chemical reactions and applications.
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 272-276°C (rate-dependent) |
Solubility | Soluble in dimethylformamide and hot acetic acid |
Structure Form | Predominantly exists in cyclic hydroxylactone form |
Standard InChI | InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19) |
Canonical SMILES | C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
The melting point of 5-Formyl-4-phenanthrenecarboxylic acid depends on the heating rate. A reproducible melting point can be obtained by placing the sample in a bath at 270°C and raising the temperature at a rate of two degrees per minute .
Synthesis Methods
The primary reported method for synthesizing 5-Formyl-4-phenanthrenecarboxylic acid involves the ozonolysis of pyrene followed by a series of reactions and purification steps .
Synthesis from Pyrene
The synthesis procedure, as detailed in Organic Syntheses, involves the following steps:
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Treatment of pyrene with ozone in dimethylformamide
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Addition of the ozonide to aqueous acetic acid
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Extraction with potassium hydroxide solution
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Oxidation with potassium hypochlorite
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Precipitation and purification
The complete reaction sequence is shown below:
Stage | Reagents/Conditions | Process |
---|---|---|
Initial Reaction | Pyrene, O3, Dimethylformamide | Ozonolysis |
Hydrolysis | 1% aqueous acetic acid | Conversion of ozonide |
Basic Extraction | 10% KOH solution | Solubilization of acid product |
Oxidation | Potassium hypochlorite | Formation of 5-formyl derivative |
Acidification | 6N HCl | Precipitation of free acid |
Purification | Dimethylformamide, acetic acid | Recrystallization |
This synthesis method yields 10-11.5 g (32-38%) of 5-Formyl-4-phenanthrenecarboxylic acid with a melting point of 272-276°C .
Purification Considerations
The purification of 5-Formyl-4-phenanthrenecarboxylic acid requires specific solvent combinations. The crude acid is dissolved in boiling dimethylformamide, followed by the addition of hot glacial acetic acid. Water is added until the solution becomes cloudy, after which just enough dimethylformamide is added to render the solution clear again. Upon cooling to 5°C, the purified acid precipitates and can be collected by filtration .
Chemical Reactivity
5-Formyl-4-phenanthrenecarboxylic acid possesses two reactive functional groups that can participate in various chemical transformations:
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
-
The formyl group can participate in aldol condensations, Wittig reactions, and reductions
The compound's reactivity is influenced by the electronic effects of the phenanthrene ring system, which affects both the acidity of the carboxylic acid and the electrophilicity of the formyl group.
Historical Context
The synthesis of 5-Formyl-4-phenanthrenecarboxylic acid was first reported by Vollmann, Becker, Corell, and Streeck in 1937 . The method described in Organic Syntheses by R.E. Dessy and M.S. Newman represents an optimized approach to the synthesis of this compound. At the time of publication, this was the only reported method for preparing 5-Formyl-4-phenanthrenecarboxylic acid .
Safety Aspect | Recommendations |
---|---|
Ozone Handling | Extremely toxic, can react explosively with oxidizable substances, may form shock-sensitive products |
Required Precautions | Should only be handled by trained individuals in well-ventilated fume hoods behind protective safety shields |
Storage | Store in a dry, cool place away from incompatible materials |
Personal Protection | Use appropriate respiratory protection, gloves, and eye protection |
The safety caution note in the Organic Syntheses procedure emphasizes the hazardous nature of ozone used in the synthesis .
Comparison with Related Compounds
5-Formyl-4-phenanthrenecarboxylic acid can be compared with structurally related compounds to understand its unique properties:
Compound | CAS Number | Formula | Key Differences |
---|---|---|---|
5-Formyl-4-phenanthrenecarboxylic acid | 5684-15-1 | C16H10O3 | Contains both formyl and carboxylic acid groups |
4-Phenanthrenecarboxylic acid | 42156-92-3 | C15H10O2 | Lacks the formyl group at position 5 |
Phenanthrene-4,5-dicarboxylic acid | 5462-82-8 | C16H10O4 | Contains two carboxylic acid groups instead of formyl and carboxylic acid |
1-Phenanthrenecarboxylic acid | 27875-89-4 | C15H10O2 | Carboxylic acid at position 1 instead of position 4 |
9-Phenanthrenecarboxylic acid | 837-45-6 | C15H10O2 | Carboxylic acid at position 9 instead of position 4 |
These structural differences result in variations in properties such as melting point, solubility, and chemical reactivity, which affects their behavior in chemical reactions and applications.
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